An In-depth Technical Guide to the Chemical Properties of 8-Chloro-5,6,7,8-tetrahydroquinoline
An In-depth Technical Guide to the Chemical Properties of 8-Chloro-5,6,7,8-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloro-5,6,7,8-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known chemical properties of 8-Chloro-5,6,7,8-tetrahydroquinoline, including its physicochemical characteristics, spectral data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 8-Chloro-5,6,7,8-tetrahydroquinoline and its hydrochloride salt are presented in the table below. Data for the parent compound, 5,6,7,8-tetrahydroquinoline, is also included for comparative purposes.
| Property | 8-Chloro-5,6,7,8-tetrahydroquinoline | 8-Chloro-5,6,7,8-tetrahydroquinoline HCl | 5,6,7,8-Tetrahydroquinoline |
| CAS Number | 106057-23-2[1] | 114432-00-7[2] | 10500-57-9[3] |
| Molecular Formula | C₉H₁₀ClN | C₉H₁₀ClN·HCl | C₉H₁₁N[3] |
| Molecular Weight | 167.63 g/mol | 204.09 g/mol | 133.19 g/mol [3] |
| Melting Point | Data not available | Data not available | Liquid at room temperature[3] |
| Boiling Point | Data not available | Data not available | 218 - 222 °C[4] |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Data
5,6,7,8-Tetrahydroquinoline
-
¹H NMR Spectrum: Spectral data is available but specific peak assignments require further analysis.[3]
-
¹³C NMR Spectrum: Spectral data is available but specific peak assignments require further analysis.[3][5]
-
Mass Spectrum: The mass spectrum of 5,6,7,8-tetrahydroquinoline shows a molecular ion peak (M+) at m/z 133.[3]
-
IR Spectrum: Infrared spectral data is available for analysis.[3][6]
Experimental Protocols
Synthesis of Tetrahydroquinoline Derivatives
While a specific, detailed protocol for the synthesis of 8-Chloro-5,6,7,8-tetrahydroquinoline is not available in the reviewed literature, general methods for the synthesis of tetrahydroquinolines can be adapted. One common approach involves the reduction of the corresponding quinoline. For example, the synthesis of 5,6,7,8-tetrahydroquinoline can be achieved through the catalytic hydrogenation of quinoline.[5]
A general procedure for the synthesis of 5,6,7,8-tetrahydro-8-hydroxyquinolines from 2-chloro-5,6,7,8-tetrahydroquinolin-8-ol has been described. This method utilizes a palladium catalyst, such as PdCl₂(dppf), in the presence of a reducing agent like sodium borohydride.[7]
General Experimental Workflow for Synthesis:
Caption: General workflow for the synthesis of tetrahydroquinoline derivatives.
Purification
Purification of tetrahydroquinoline derivatives is typically achieved through standard laboratory techniques such as column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the specific derivative.
Biological Activity and Signaling Pathways
Derivatives of the 5,6,7,8-tetrahydroquinoline scaffold have been investigated as potential C5a receptor antagonists.[9] The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor.[9]
C5a Receptor Signaling Pathway
Activation of the C5aR by C5a triggers a cascade of intracellular signaling events. This can involve the activation of several pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway and mitogen-activated protein kinase (MAPK) pathways.[10] These signaling cascades ultimately lead to various cellular responses, including the release of cytokines and chemokines, and the recruitment of inflammatory cells.[10]
C5a Receptor Signaling Pathway Diagram:
Caption: Simplified C5a receptor signaling pathway.
While the 5,6,7,8-tetrahydroquinoline core is a promising scaffold for developing C5aR antagonists, specific experimental data demonstrating the activity of 8-Chloro-5,6,7,8-tetrahydroquinoline in this pathway is not currently available. Further research is required to evaluate its potential as a modulator of this important inflammatory pathway. Additionally, some 2-methyl-5,6,7,8-tetrahydroquinoline-8-amine based compounds have been evaluated for their antiproliferative activity against various cancer cell lines.[11][12]
Conclusion
8-Chloro-5,6,7,8-tetrahydroquinoline is a compound of interest for which foundational chemical data is still being established. While information on the parent tetrahydroquinoline molecule provides a useful baseline, further experimental work is necessary to fully characterize the physicochemical and biological properties of this specific chlorinated derivative. The potential for this class of compounds to act as C5a receptor antagonists warrants further investigation, which could lead to the development of novel therapeutic agents for inflammatory diseases. This guide serves as a starting point for researchers, highlighting the current state of knowledge and identifying key areas for future research.
References
- 1. 8-Chloro-5,6,7,8-Tetrahydroquinoline | 106057-23-2 [chemicalbook.com]
- 2. 114432-00-7|8-Chloro-5,6,7,8-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 3. 5,6,7,8-Tetrahydroquinoline | C9H11N | CID 66335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline - Google Patents [patents.google.com]
- 6. 5,6,7,8-Tetrahydroquinolin-8-ol synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
